molecular formula C7H7ClFNO B12859214 (2-Amino-4-chloro-5-fluorophenyl)methanol

(2-Amino-4-chloro-5-fluorophenyl)methanol

Cat. No.: B12859214
M. Wt: 175.59 g/mol
InChI Key: NXSIYBHQIOFAHQ-UHFFFAOYSA-N
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Description

(2-Amino-4-chloro-5-fluorophenyl)methanol is an organic compound with a unique structure that includes amino, chloro, and fluoro substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloro-5-fluorophenyl)methanol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl derivative, is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a solvent such as ethanol can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chloro-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-amino-4-chloro-5-fluorobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups replacing the chloro or fluoro substituents .

Scientific Research Applications

(2-Amino-4-chloro-5-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Amino-4-chloro-5-fluorophenyl)methanol exerts its effects is related to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes and pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-5-fluorobenzaldehyde
  • 2-Amino-4-chloro-5-fluorobenzene
  • 2-Amino-4-chloro-5-fluorophenylamine

Uniqueness

(2-Amino-4-chloro-5-fluorophenyl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of amino, chloro, and fluoro substituents provides a distinct set of chemical and biological properties that can be exploited in different applications .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(2-amino-4-chloro-5-fluorophenyl)methanol

InChI

InChI=1S/C7H7ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2

InChI Key

NXSIYBHQIOFAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)CO

Origin of Product

United States

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